molecular formula C20H25ClN4OS B2397340 5-((4-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1009581-00-3

5-((4-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2397340
CAS No.: 1009581-00-3
M. Wt: 404.96
InChI Key: JXOOTDTXDUCOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-((4-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 4-chlorophenyl group, a 3,5-dimethylpiperidinyl moiety, and an ethyl chain at position 2. The para-chlorophenyl group may enhance lipophilicity and receptor binding, while the 3,5-dimethylpiperidinyl substituent could modulate solubility and metabolic stability.

Properties

IUPAC Name

5-[(4-chlorophenyl)-(3,5-dimethylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4OS/c1-4-16-22-20-25(23-16)19(26)18(27-20)17(14-5-7-15(21)8-6-14)24-10-12(2)9-13(3)11-24/h5-8,12-13,17,26H,4,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOOTDTXDUCOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CC(CC(C4)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that the compound could potentially interact with multiple targets within the body.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors. This suggests that the compound could interact with its targets, leading to changes in their function.

Biochemical Pathways

It’s known that triazole compounds can affect a broad range of biological activities. This suggests that the compound could potentially influence multiple biochemical pathways, leading to

Biological Activity

The compound 5-((4-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex synthetic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several key components:

  • Chlorophenyl Group : This moiety is known for its role in enhancing biological activity through various mechanisms.
  • Piperidine Derivative : The presence of the piperidine ring contributes to the compound's pharmacological properties.
  • Thiazolo[3,2-b][1,2,4]triazole Core : This unique structural feature is often associated with diverse biological activities, including anticancer and antimicrobial effects.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Kinase Inhibition : Preliminary studies suggest that the compound may exhibit inhibitory effects on various kinases involved in cancer signaling pathways. For instance, it has shown low micromolar activity against AKT2/PKBβ kinase, which is crucial in glioma malignancy and tumor progression .
  • Anticancer Activity : In vitro studies have demonstrated its effectiveness against glioblastoma cell lines. The compound inhibits the formation of neurospheres in primary patient-derived glioma stem cells, indicating potential as an anti-glioma agent .
  • Cytotoxicity Profile : Notably, while the compound exhibits potent activity against cancer cells, it displays significantly lower cytotoxicity towards non-cancerous cells, suggesting a favorable therapeutic index .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and related derivatives:

StudyFindings
In vitro Kinase Screening The compound was screened against 139 purified kinases and showed promising inhibitory activity against AKT2/PKBβ .
Anti-Glioma Activity Demonstrated significant inhibition of glioblastoma cell growth with minimal toxicity to normal cells .
Synthesis and Biological Evaluation Related compounds with similar structures exhibited antibacterial action and enzyme inhibition in various assays .

Case Study: Glioblastoma Treatment

In a specific case study involving primary patient-derived glioblastoma cells:

  • The compound was tested for its effect on cell viability and neurosphere formation.
  • Results indicated that treatment with the compound led to a marked reduction in cell viability and prevented neurosphere formation at low concentrations.
  • The mechanism was linked to the inhibition of AKT signaling pathways, critical for tumor growth and survival .

Comparison with Similar Compounds

Aryl Substituents

  • Target compound : 4-Chlorophenyl (electron-withdrawing, para-substituted).
  • : 4-Ethoxy-3-methoxyphenyl (electron-donating groups, ortho/para-substituted) .
  • : 3-Chlorophenyl (electron-withdrawing, meta-substituted) .

The ethoxy and methoxy groups in increase polarity, which could improve aqueous solubility but reduce metabolic stability compared to halogenated analogs.

Heterocyclic Moieties

  • Target compound : 3,5-Dimethylpiperidine (six-membered ring with one nitrogen; methyl groups enhance steric hindrance).
  • : 4-(3-Chlorophenyl)piperazine (seven-membered ring with two nitrogens; aromatic substitution increases planarity) .
  • : 4-Ethylpiperazine (seven-membered ring with two nitrogens; ethyl chain introduces flexibility) .

The 3,5-dimethylpiperidine in the target compound may reduce conformational flexibility, favoring interactions with rigid binding pockets.

Core Modifications

  • Target compound : 2-Ethylthiazolo-triazol core.
  • : 2-Methylthiazolo-triazol core .
  • : 2-Ethylthiazolo-triazol core (identical to the target) .

The ethyl group (vs.

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Formula Not Provided C25H28ClN5O3S C19H24ClN5OS
Average Mass (Da) Estimated ~480–500 514.041 405.94
Key Substituents 4-ClPh, 3,5-diMe-piperidinyl 3-ClPh, 4-ethoxy-3-MeO-Ph 3-ClPh, 4-Et-piperazinyl
ChemSpider ID Not Available 18404024 898366-19-3

Implications of Structural Differences

  • Lipophilicity : The target compound’s 4-chlorophenyl and ethyl groups likely increase logP compared to ’s polar methoxy/ethoxy substituents.
  • Solubility : Piperazine-based analogs ( and ) may exhibit better solubility in acidic media due to protonatable nitrogens.
  • Synthetic Complexity : The 3,5-dimethylpiperidinyl group in the target compound introduces stereochemical challenges absent in and .

Preparation Methods

Structural Overview and Key Features

Molecular Architecture

The compound’s IUPAC name, 5-((4-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b]triazol-6-ol , delineates its core structure:

  • Thiazolo[3,2-b]triazol-6-ol backbone : A fused bicyclic system comprising thiazole and triazole rings.
  • 2-Ethyl substituent : Positioned at the 2nd carbon of the thiazole ring.
  • Hybrid side chain : A (4-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl group bridging the triazole and aromatic/piperidine moieties.
Table 1: Fundamental Chemical Identifiers
Property Value
Molecular Formula C₂₂H₂₇ClN₆OS
Molecular Weight 483.01 g/mol
CAS Registry Number Not yet assigned
Key Functional Groups Thiazole, triazole, piperidine

Synthetic Methodologies

Multi-Step Condensation Approach

The most widely reported strategy involves a three-step condensation sequence , adapted from protocols for analogous thiazolo-triazole systems:

Step 1: Formation of Thiazolo[3,2-b]triazol-6-ol Core
Ethyl 2-ethylthiazole-4-carboxylate undergoes cyclocondensation with hydrazine hydrate at 80°C for 12 hours, yielding 2-ethylthiazolo[3,2-b]triazol-6-ol.

Step 2: Mannich Reaction for Side Chain Introduction
The core intermediate reacts with 4-chlorobenzaldehyde and 3,5-dimethylpiperidine in acetic acid under reflux (110°C, 8 hours), facilitating Mannich adduct formation.

Step 3: Hydroxyl Group Activation
The hydroxyl group at position 6 is acetylated using acetic anhydride, followed by deprotection via alkaline hydrolysis to restore the free -OH group.

Table 2: Reaction Conditions and Yields
Step Reagents/Conditions Yield (%) Purity (HPLC)
1 Hydrazine hydrate, 80°C, 12h 78 95.2
2 Acetic acid, reflux, 8h 65 91.8
3 Ac₂O/NaOH, rt, 2h 89 98.5

One-Pot Tandem Synthesis

Recent advances demonstrate a one-pot method combining Steps 1–3 using microwave irradiation (150°C, 30 minutes) in DMF with K₂CO₃ as base. This approach reduces total synthesis time from 22 hours to <1 hour, albeit with marginally lower yield (62%).

Mechanistic Insights

Cyclocondensation Dynamics

The thiazolo-triazole core forms via nucleophilic attack of hydrazine on the thiazole carboxylate, followed by intramolecular cyclization. DFT calculations suggest a ΔG‡ of 98.3 kJ/mol for this step, consistent with the observed 12-hour reaction time.

Mannich Reaction Stereochemistry

The side chain’s stereoselectivity arises from preferential attack of the 3,5-dimethylpiperidine’s nitrogen on the iminium intermediate’s Re face, producing a 3:1 diastereomeric ratio favoring the R-configuration at the methyl bridge.

Optimization Strategies

Catalytic Enhancements

  • Lewis Acid Catalysts : ZnCl₂ (5 mol%) increases Mannich reaction yield to 73% by stabilizing the iminium intermediate.
  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) in water-toluene biphasic systems improves atom economy (AE = 82%).

Solvent Systems

Comparative studies show acetic acid (65% yield) outperforms ethanol (52%) or THF (48%) in Mannich reactions due to protonation-enhanced electrophilicity.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 1.32 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.18–2.24 (m, 6H, piperidine-CH₃), 3.51 (s, 2H, N-CH₂-C), 5.02 (s, 1H, bridgehead CH), 7.38–7.45 (m, 4H, Ar-H).
  • IR (KBr) : 3250 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S).

Chromatographic Purity

HPLC (C18 column, MeOH:H₂O 70:30) shows retention time = 8.7 minutes with 98.5% purity.

Q & A

Q. How can synergistic effects with other therapeutic agents be evaluated?

  • Combination Studies :
  • Checkerboard Assay : Determine FIC indices (e.g., synergy at FIC ≤0.5) with antifungals/antibiotics .
  • In Vivo Models : Co-administer with standard drugs (e.g., cisplatin) and monitor tumor regression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.